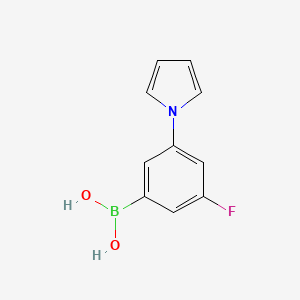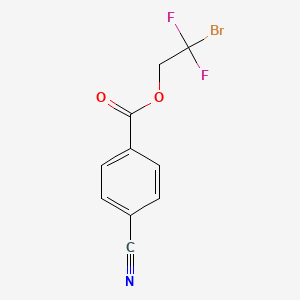![molecular formula C21H24O2 B14085071 1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol is an organic compound with the molecular formula C21H24O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol involves several steps. One common method includes the reaction of 3,3,3’,3’-tetramethyl-1,1’-spirobi[indan]-6,6’-diol with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor in certain enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol exerts its effects involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation .
Comparaison Avec Des Composés Similaires
1,1,1’,1’-Tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol can be compared with other spiro compounds such as:
3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol: Similar in structure but differs in the position of hydroxyl groups.
1,1’-Spirobi[indane-5,6-diol], 3,3,3’,3’-tetramethyl-: Another spiro compound with different functional groups and properties.
The uniqueness of 1,1,1’,1’-tetramethyl-3,3’-spirobi[2H-indene]-4,4’-diol lies in its specific structural configuration and its potential as an inhibitor in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H24O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol |
InChI |
InChI=1S/C21H24O2/c1-19(2)11-21(17-13(19)7-5-9-15(17)22)12-20(3,4)14-8-6-10-16(23)18(14)21/h5-10,22-23H,11-12H2,1-4H3 |
Clé InChI |
BXPRWQMUHPACQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(C3=C2C(=CC=C3)O)(C)C)C4=C1C=CC=C4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
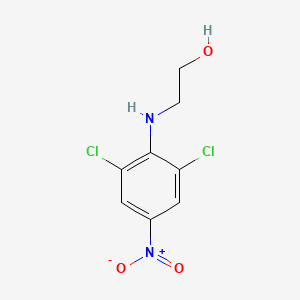
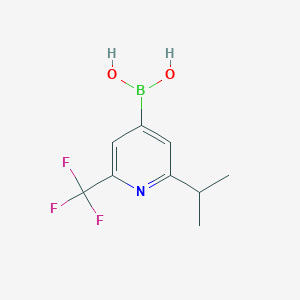
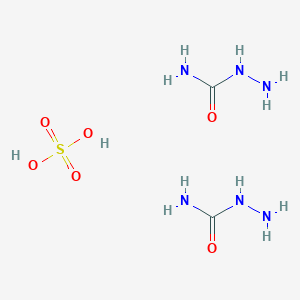

![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)

![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)

